molecular formula C20H23FN4O5S B2725793 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 872987-25-2

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2725793
CAS No.: 872987-25-2
M. Wt: 450.49
InChI Key: APUJJZHZKAFRHE-UHFFFAOYSA-N
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Description

“N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” is a complex organic compound that features a variety of functional groups, including a sulfonyl group, an oxazinan ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” likely involves multiple steps, including the formation of the oxazinan ring, the introduction of the sulfonyl group, and the coupling of the pyridine moiety. Typical reaction conditions may include:

    Formation of the oxazinan ring: This could involve the cyclization of an appropriate amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the sulfonyl group: This step might involve the reaction of a fluoromethylphenyl compound with a sulfonyl chloride in the presence of a base.

    Coupling with pyridine: The final step could involve the coupling of the oxazinan intermediate with a pyridine derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The oxazinan ring and the sulfonyl group may be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials or catalysts.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate. The presence of the sulfonyl group and the pyridine moiety suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group and the pyridine moiety could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-((4-chloro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
  • N1-((3-((4-bromo-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Uniqueness

The uniqueness of “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” lies in the presence of the fluorine atom on the phenyl ring. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from similar compounds with different halogen substituents.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-14-10-16(21)5-6-17(14)31(28,29)25-8-3-9-30-18(25)13-24-20(27)19(26)23-12-15-4-2-7-22-11-15/h2,4-7,10-11,18H,3,8-9,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUJJZHZKAFRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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